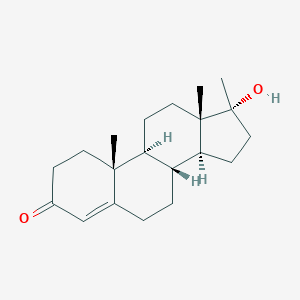

17-Epimethyltestosterone

Vue d'ensemble

Description

17-Epimethyltestosterone is a synthetic anabolic-androgenic steroid derived from testosterone. It is characterized by the presence of a methyl group at the 17th carbon position, which distinguishes it from its parent compound. This modification enhances its anabolic properties while reducing its androgenic effects, making it a valuable compound in various scientific and medical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 17-Epimethyltestosterone typically involves the chemical modification of natural steroids such as diosgenin. The process begins with the conversion of diosgenin to 3β-hydroxyandrost-5-en-17-one. This intermediate is then treated with methylmagnesium iodide to introduce the methyl group at the 17th position, resulting in the formation of 17-methyltestosterone. Further chemical reactions, including oxidation and reduction, are employed to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 17-Epimethyltestosterone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as 17-keto compounds.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The methyl group at the 17th position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Applications De Recherche Scientifique

Aquaculture: Sex Reversal in Fish

One of the primary applications of 17α-methyltestosterone is in the aquaculture industry, particularly for the production of monosex populations of fish. This is crucial for species such as tilapia and trout, where male fish often grow faster and are more desirable for farming.

1.1. Tilapia Production

Research has demonstrated that administering 17α-methyltestosterone in feed can effectively produce male tilapia, enhancing growth rates and yield. A study indicated that a dosage of 60 mg/kg in feed resulted in a 94.44% male population among Nile tilapia fry after 28 days of treatment . The growth performance was significantly better in hormone-treated groups compared to controls, with the highest weight and length recorded at this optimal dosage.

| Dosage (mg/kg) | Male Percentage (%) | Weight (g) | Length (mm) | Survival Rate (%) |

|---|---|---|---|---|

| 0 | 47.22 | 8.64 ± 0.38 | 70.17 ± 3.75 | - |

| 50 | 88.89 | - | - | - |

| 60 | 94.44 | 14.62 ± 0.59 | 92.18 ± 3.01 | 84.10 |

| 70 | 91.67 | - | - | - |

| 80 | 86.11 | - | - | - |

The use of MT not only improves the sex ratio but also supports economic viability by increasing fish size at harvest .

1.2. Trout Production

In rainbow trout and Atlantic salmon, MT is used to induce masculinization, allowing for the production of sperm-producing females . Field trials have shown that this method can effectively create populations with a high percentage of males, which is advantageous for breeding programs aimed at enhancing stock quality and growth rates.

Veterinary Medicine: Hormonal Treatments

Beyond aquaculture, 17α-methyltestosterone has been explored for its therapeutic potential in veterinary medicine, particularly regarding endocrine disorders in animals.

2.1. Endocrine Disruption Studies

Studies have shown that MT can act as an endocrine disruptor, affecting reproductive systems across various species . Understanding these effects is crucial for assessing both therapeutic uses and potential risks associated with hormonal treatments in animals.

Metabolic Studies and Doping Control

Recent research has identified novel metabolites of MT through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). These metabolites can serve as long-term markers for doping control in sports . Understanding the metabolic pathways of MT helps improve detection methods and compliance with anti-doping regulations.

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the efficacy and safety of MT in different settings:

- A protocol developed by the U.S. Fish and Wildlife Service outlines clinical trials aimed at determining the effectiveness of MT in producing masculinized fish populations under various environmental conditions .

- Studies on Nile tilapia have provided insights into optimal dosing strategies for effective sex reversal while minimizing adverse effects on growth and health .

Mécanisme D'action

17-Epimethyltestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in muscle growth and development. The compound also influences the production of proteins that regulate cell growth and differentiation. Additionally, it can be converted to other active metabolites that further modulate its biological activity .

Comparaison Avec Des Composés Similaires

17-Methyltestosterone: Similar in structure but with different pharmacokinetic properties.

Metandienone: Another anabolic steroid with a 17α-methyl group, known for its potent anabolic effects.

Boldenone: A synthetic steroid with structural similarities but distinct anabolic and androgenic profiles.

Uniqueness: 17-Epimethyltestosterone is unique due to its specific methylation at the 17th position, which enhances its anabolic properties while reducing androgenic effects. This makes it a preferred compound for research and therapeutic applications where a balance between anabolic and androgenic activity is desired .

Activité Biologique

17-Epimethyltestosterone, also known as 17α-methyltestosterone (MT), is a synthetic androgen widely used in aquaculture and animal husbandry for sex reversal and growth promotion. Its biological activity encompasses various physiological effects, particularly in fish and other aquatic organisms. This article reviews the current understanding of the biological activity of this compound, highlighting its effects on growth, sex differentiation, and potential endocrine disruption.

This compound functions primarily as an androgen receptor agonist, influencing gene expression related to male sexual characteristics. It mimics natural testosterone, leading to the masculinization of genetically female fish. The compound's interaction with the androgen receptor initiates a cascade of biological responses that modify hormonal pathways critical for sexual differentiation.

Growth Promotion

Numerous studies have demonstrated the efficacy of this compound in promoting growth in various fish species. For instance, a study on Nile tilapia (Oreochromis niloticus) reported that fry treated with 60 mg/kg of MT showed significant increases in weight (14.62 g) and length (92.18 mm) compared to control groups . The hormone treatment not only enhanced growth rates but also improved feed conversion efficiency.

Sex Differentiation

The primary application of this compound is in the induction of male phenotypes from female stocks in aquaculture. Research has shown that treatment with MT can result in a high percentage of male offspring. For example, a study indicated that 94.44% male fry was achieved using a dosage of 60 mg/kg feed . This process is crucial for tilapia farming, as all-male populations grow faster and are more desirable for production.

Table 1: Effects of this compound on Sex Differentiation in Nile Tilapia

| Treatment Dose (mg/kg) | Percentage Male Fry (%) | Average Weight (g) | Average Length (mm) |

|---|---|---|---|

| 0 | 47.22 | 8.64 ± 0.38 | 70.17 ± 3.75 |

| 50 | 88.89 | - | - |

| 60 | 94.44 | 14.62 ± 0.59 | 92.18 ± 3.01 |

| 70 | 91.67 | - | - |

| 80 | 86.11 | - | - |

Endocrine Disruption

While the benefits of using MT are evident, concerns regarding its potential endocrine-disrupting effects have emerged. Studies indicate that exposure to MT can disrupt the hypothalamic-pituitary-gonadal (HPG) axis in fish, leading to abnormal gonadal development and altered hormone levels . For instance, exposure to varying concentrations of MT significantly affected the expression of genes involved in hormone production, such as gnrh3, cyp19a1b, and androgen receptors .

Case Study: Gonadal Histology Changes

A detailed examination of gonadal histology revealed that fish exposed to MT exhibited significant alterations compared to controls, including abnormal testicular structures and disrupted ovarian development . These findings underscore the need for careful management of MT use in aquaculture settings to mitigate potential risks to fish populations and ecosystems.

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKMFJBGXUYNAG-MPRNQXESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427652 | |

| Record name | AC1OEQ1K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2607-14-9 | |

| Record name | 17α-Hydroxy-17-methylandrost-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2607-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Epimethyltestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC1OEQ1K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-EPIMETHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL4L26MSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 17-Epimethyltestosterone in the context of methandienone use?

A: this compound serves as a crucial biomarker for detecting methandienone misuse. [] The research paper "The use of this compound radioimmunoassay in following excretion of methandienone metabolites in urine" [] focuses on developing and validating a radioimmunoassay (RIA) method to detect this compound in urine. This method allows researchers and clinicians to monitor the excretion of methandienone metabolites, providing evidence of its use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.